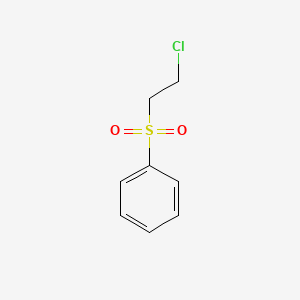

2-Chloroethyl phenyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145234. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJGORANFDSMOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239652 | |

| Record name | ((2-Chloroethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-09-0 | |

| Record name | [(2-Chloroethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2-Chloroethyl)sulphonyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroethyl phenyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ((2-Chloroethyl)sulphonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(2-chloroethyl)sulphonyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroethyl phenyl sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EVR4295G77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroethyl Phenyl Sulfone

Abstract

2-Chloroethyl phenyl sulfone is a pivotal chemical intermediate, valued for its utility as a versatile building block in organic synthesis. Its structural features, particularly the reactive chloroethyl group and the electron-withdrawing sulfonyl moiety, make it a precursor of significant interest in the development of novel chemical entities. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established chemical principles and analytical techniques. It is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: Strategic Importance in Synthesis

The sulfone functional group is a prominent scaffold in a multitude of pharmaceutical agents and advanced materials.[1] Phenyl sulfones, in particular, serve as key structural motifs that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This compound (CAS No: 938-09-0) distinguishes itself as a bifunctional reagent. The sulfone group acts as a powerful electron-withdrawing group, activating the adjacent methylene protons, while the terminal chloride provides a reactive site for nucleophilic substitution.

A primary application of this compound is its role as a stable precursor to phenyl vinyl sulfone, a potent Michael acceptor used extensively in conjugate addition reactions to form new carbon-carbon and carbon-heteroatom bonds.[2][3][4] This reactivity is fundamental in constructing complex molecular architectures, making a reliable synthesis and thorough characterization of the starting material, this compound, a critical first step in many multi-step synthetic campaigns.

Synthesis Pathway: From Thioether to Sulfone

The most direct and widely adopted synthetic route to this compound involves the oxidation of its thioether precursor, 2-chloroethyl phenyl sulfide. This two-step process is efficient and scalable, beginning with the formation of the sulfide followed by its selective oxidation.

Caption: General workflow for the synthesis of this compound.

Step 1: Synthesis of 2-Chloroethyl Phenyl Sulfide (Precursor)

The synthesis begins with a nucleophilic substitution reaction. Thiophenol, a potent nucleophile, is deprotonated by a suitable base (commonly sodium hydroxide) to form the thiophenolate anion. This anion then attacks one of the electrophilic carbons of 1,2-dichloroethane, displacing a chloride ion to form the desired thioether.

Expertise & Causality: The use of excess 1,2-dichloroethane is crucial. It serves as both a reactant and the solvent, driving the reaction towards the monosubstituted product and minimizing the formation of the bis-substituted byproduct, 1,2-bis(phenylthio)ethane. The phase transfer catalyst (PTC) is employed to facilitate the transport of the aqueous thiophenolate into the organic phase, dramatically increasing the reaction rate.

Experimental Protocol: Synthesis of 2-Chloroethyl Phenyl Sulfide

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-dichloroethane (150 mL) and a phase transfer catalyst such as tetrabutylammonium bromide (1.5 g).

-

Base Addition: Prepare a solution of sodium hydroxide (20 g) in water (50 mL) and add it to the flask.

-

Thiophenol Addition: While stirring vigorously, add thiophenol (22 g, 0.2 mol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 70-80°C) and maintain for 3-4 hours, monitoring the reaction progress by TLC or GC.

-

Work-up: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with water (2 x 100 mL) followed by a brine solution (1 x 100 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess 1,2-dichloroethane under reduced pressure. The crude 2-chloroethyl phenyl sulfide can be purified further by vacuum distillation (bp 90-91 °C/1 mmHg) to yield a colorless liquid.[2]

Step 2: Oxidation to this compound

The selective oxidation of the sulfide to the sulfone is the final and critical step. Hydrogen peroxide is a preferred oxidant due to its low cost, high atom economy, and the benign nature of its byproduct (water). The reaction is typically catalyzed by an acid, such as acetic acid, which protonates the hydrogen peroxide, making it a more potent electrophile.

Expertise & Causality: The reaction is highly exothermic and must be carefully controlled. Adding the hydrogen peroxide solution dropwise at a low temperature prevents runaway reactions and minimizes the formation of over-oxidized byproducts. Acetic acid not only catalyzes the reaction but also serves as a solvent, ensuring the homogeneity of the reaction mixture.

Experimental Protocol: Synthesis of this compound

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-chloroethyl phenyl sulfide (17.3 g, 0.1 mol) in glacial acetic acid (100 mL).

-

Cooling: Cool the solution to 10-15°C in an ice-water bath.

-

Oxidant Addition: Add 30% hydrogen peroxide (25 mL, approx. 0.22 mol) dropwise via the dropping funnel over a period of 1 hour. Critically, maintain the internal temperature below 30°C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Precipitation: Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water while stirring. A white solid will precipitate.

-

Isolation & Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral. The product can be purified by recrystallization from an ethanol/water mixture to afford this compound as a white crystalline solid.[4][5]

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Physical Properties

The macroscopic properties of the compound serve as the first line of quality control.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [6] |

| Molecular Formula | C₈H₉ClO₂S | [7][8] |

| Molecular Weight | 204.67 g/mol | [7][9] |

| Melting Point | 53-57 °C | [10] |

| Boiling Point | 168-174 °C at 7 mmHg | [10] |

Spectroscopic Analysis

Spectroscopic methods provide detailed information at the molecular level, confirming the structural integrity of the final product.

Caption: A typical analytical workflow for product characterization.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR is used to confirm the connectivity of the molecule. The spectrum, typically run in CDCl₃ or DMSO-d6, shows distinct signals for the aromatic and aliphatic protons.[11]

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.5-8.0 ppm.

-

Methylene Protons (-SO₂-CH₂-): A triplet around δ 3.6-3.8 ppm.

-

Methylene Protons (-CH₂-Cl): A triplet around δ 4.0-4.2 ppm.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Carbon NMR provides information on the carbon skeleton.[7]

-

Aromatic Carbons: Multiple signals between δ 128-140 ppm.

-

Methylene Carbon (-SO₂-CH₂-): A signal around δ 55-58 ppm.

-

Methylene Carbon (-CH₂-Cl): A signal around δ 38-41 ppm.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is exceptionally useful for identifying the sulfone functional group.[12]

-

S=O Asymmetric Stretch: A strong, sharp absorption band around 1300-1330 cm⁻¹.

-

S=O Symmetric Stretch: A strong, sharp absorption band around 1140-1160 cm⁻¹.

-

C-H Aromatic Stretch: Bands observed above 3000 cm⁻¹.

-

C-Cl Stretch: A band typically found in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[9]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z ≈ 204), showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

-

Fragmentation: Common fragments include the loss of the chloroethyl group and the formation of the phenylsulfonyl cation (C₆H₅SO₂⁺, m/z = 141).

-

Safety, Handling, and Storage

Trustworthiness: Proper handling is paramount for laboratory safety. This compound is classified as a hazardous substance.

-

Hazards: The compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[13]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[13]

-

Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[13]

Conclusion

The synthesis and characterization of this compound are well-established processes that yield a highly valuable and versatile chemical intermediate. The oxidation of 2-chloroethyl phenyl sulfide with hydrogen peroxide provides a reliable and scalable route to the target compound. Rigorous characterization using a combination of physical measurements and spectroscopic techniques (NMR, IR, and MS) is essential to verify the identity, structure, and purity of the final product. With a thorough understanding of its synthesis and reactivity, and adherence to strict safety protocols, researchers can effectively leverage this compound in the development of novel pharmaceuticals and other advanced chemical applications.

References

- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN104402780A - Synthesis process of 4, 4'-dichlorodiphenyl sulfone - Google Patents [patents.google.com]

- 6. B21690.22 [thermofisher.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chemwhat.com [chemwhat.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloroethyl Phenyl Sulfone

Introduction

2-Chloroethyl phenyl sulfone, with the CAS Number 938-09-0, is a bifunctional organic compound featuring a reactive chloroethyl group and an electron-withdrawing phenyl sulfonyl moiety.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty polymers. Its utility stems from the ability of the chloroethyl group to act as an electrophile in alkylation reactions and the potential for the sulfone group to modulate the electronic properties and reactivity of adjacent functional groups.

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet, offering practical insights into experimental methodologies and the scientific rationale that underpins them. The information presented herein is synthesized from established technical sources to ensure accuracy and reliability, forming a self-validating reference for laboratory applications.

Core Chemical and Physical Properties

A foundational understanding of a compound begins with its fundamental physical constants. These values dictate storage conditions, solvent selection, and purification strategies. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 938-09-0 | [1][2][3] |

| Molecular Formula | C₈H₉ClO₂S | [1][4] |

| Molecular Weight | 204.67 g/mol | [3][4] |

| Appearance | White to almost white crystalline powder or crystals | [2][3] |

| Melting Point | 50 - 57 °C | [2][3][4] |

| Boiling Point | 168 - 174 °C at 7 mmHg | [1][3] |

| Density | 1.286 g/cm³ (estimated) | [3][4] |

Melting Point Determination

The melting point is a critical indicator of purity. For this compound, the reported range of 50-57 °C suggests that minor impurities can significantly depress this value.[2][3][4]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for verifying the melting point in a laboratory setting.

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used to gently grind the crystals.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. A 2-3 mm column of packed sample is ideal. The sample should be tightly packed by tapping the sealed end of the tube on a hard surface or dropping it down a long glass tube.

-

Scientist's Insight: Inconsistent packing can lead to a broad melting range. A densely packed sample ensures uniform heat transfer.

-

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Heating Profile:

-

Heat rapidly to approximately 45 °C (5-10 °C below the expected melting point).

-

Reduce the heating rate to 1-2 °C per minute.

-

Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading.

-

-

Observation & Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is T₁ - T₂. For a pure sample, this range should be narrow (< 2 °C).

-

Workflow for Melting Point Analysis

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation. A combination of NMR, IR, and Mass Spectrometry is essential for a complete characterization profile.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Expected Chemical Shifts (in DMSO-d₆): [5]

-

Aromatic Protons (C₆H₅): Multiplets in the range of δ 7.5-8.0 ppm. The electron-withdrawing sulfone group shifts these protons downfield.

-

Methylene Protons (-SO₂-CH₂-): A triplet around δ 3.8-4.0 ppm.

-

Methylene Protons (-CH₂-Cl): A triplet around δ 3.6-3.8 ppm.

-

Protocol for ¹H NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a pipette.[5]

-

Scientist's Insight: DMSO-d₆ is an excellent choice for sulfones due to its high polarity and ability to dissolve a wide range of compounds.[5] Chloroform-d (CDCl₃) is also a common alternative.

-

-

Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire the spectrum using standard parameters for ¹H NMR. A 400 or 500 MHz instrument is typically sufficient.[6]

-

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals to confirm the proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The sulfone group has very strong, characteristic absorption bands.

-

Key Characteristic Peaks:

Protocol for Attenuated Total Reflectance (ATR)-IR

-

Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal.

-

Causality: Good contact between the sample and the crystal is essential for obtaining a strong, high-quality spectrum.

-

-

Scan Sample: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Expected Observations:

-

Molecular Ion (M⁺): A pair of peaks corresponding to the two major isotopes of chlorine.

-

m/z ~204 (for ³⁵Cl isotope)

-

m/z ~206 (for ³⁷Cl isotope) in an approximate 3:1 ratio.[8]

-

-

Key Fragments: Fragmentation may occur via loss of HCl, cleavage of the C-S bond, or rearrangement. Common fragments would include the phenylsulfonyl cation (C₆H₅SO₂⁺, m/z 141) and the tropylium ion (C₇H₇⁺, m/z 91).

-

Spectroscopic Analysis Workflow

Caption: Integrated workflow for spectroscopic analysis.

Stability and Reactivity

Understanding a compound's stability is paramount for safe handling, storage, and reaction planning.

-

Thermal Stability: this compound is stable under normal storage conditions.[9] However, its boiling point is determined at reduced pressure (7 mmHg), which implies that it may undergo decomposition at higher temperatures approaching its atmospheric boiling point.[1][3] Thermal decomposition can release irritating and toxic vapors, including hydrogen chloride, sulfur oxides, and carbon oxides.[9]

-

Chemical Reactivity:

-

Incompatibility with Bases: The compound should not be stored with strong bases.[9] The protons on the carbon atom adjacent (alpha) to the sulfone group are acidic. In the presence of a strong base, an E2 elimination reaction is likely to occur, yielding phenyl vinyl sulfone . This is a common and synthetically useful reaction for this class of compounds.

-

Nucleophilic Substitution: The chlorine atom is part of a primary alkyl chloride, making it susceptible to Sₙ2 reactions with various nucleophiles.

-

Potential Base-Catalyzed Elimination Reaction

Caption: Proposed elimination pathway with a strong base.

Safety and Handling

Proper handling procedures are essential when working with this compound.

-

Hazard Classification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[9][10] It is also corrosive and can cause severe skin and eye damage.[9]

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a crystalline solid with well-defined physicochemical properties that are crucial for its application in synthetic chemistry. Its melting point provides a reliable measure of purity, while its spectroscopic profile offers definitive structural confirmation. The compound's reactivity is dominated by the electrophilic nature of the chloroethyl group and the potential for base-catalyzed elimination to form phenyl vinyl sulfone. Adherence to strict safety protocols during handling and storage is essential due to its toxic and corrosive nature. This guide provides the foundational data and validated experimental frameworks necessary for the effective and safe utilization of this important chemical intermediate.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 938-09-0 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. CHLOROMETHYL PHENYL SULFONE(7205-98-3) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Spectroscopic Data of 2-Chloroethyl Phenyl Sulfone: An In-depth Technical Guide

Introduction

2-Chloroethyl phenyl sulfone is a chemical compound of significant interest in synthetic organic chemistry, serving as a versatile building block and intermediate in the preparation of various pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing both a reactive chloroethyl group and a stable phenyl sulfone moiety, allows for a diverse range of chemical transformations. Accurate and unambiguous structural elucidation is paramount for its effective utilization, and for this, a comprehensive analysis of its spectroscopic data is indispensable.

This technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere listing of spectral data. It offers in-depth interpretations, explains the causal relationships behind the observed spectral features, and provides field-proven insights into the experimental methodologies.

Molecular Structure and Spectroscopic Correlation

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined analysis offers a self-validating system for its characterization.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, their connectivity, and the number of protons attached to each carbon.

Experimental Protocol: NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the analyte signals.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing to 0.00 ppm is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

-

The NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (NS), relaxation delay (D1), and acquisition time (AQ).

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon atom.[2] An adequate relaxation delay is crucial for accurate integration, especially for quaternary carbons.

Caption: Generalized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the two methylene groups of the chloroethyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.90 | Multiplet | 2H | Aromatic (ortho-protons) |

| ~7.65 | Multiplet | 3H | Aromatic (meta- & para-protons) |

| ~3.85 | Triplet | 2H | -SO₂-CH₂- |

| ~3.60 | Triplet | 2H | -CH₂-Cl |

Note: The precise chemical shifts can vary slightly depending on the solvent and the concentration.

Expertise & Experience in Interpretation:

-

Aromatic Region: The protons on the phenyl ring ortho to the electron-withdrawing sulfonyl group are deshielded and thus appear at a lower field (~7.90 ppm) compared to the meta and para protons (~7.65 ppm). The multiplicity of these signals is complex due to spin-spin coupling between the aromatic protons.

-

Aliphatic Region: The two methylene groups of the ethyl chain appear as distinct triplets. The protons of the methylene group adjacent to the strongly electron-withdrawing sulfonyl group (-SO₂-CH₂-) are significantly deshielded and resonate at a lower field (~3.85 ppm) compared to the methylene group attached to the chlorine atom (-CH₂-Cl) at ~3.60 ppm. The triplet multiplicity arises from the coupling with the adjacent methylene protons (n+1 rule, where n=2). The coupling constant (J-value) for these triplets is typically in the range of 6-8 Hz.

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~139.0 | Aromatic (ipso-carbon) |

| ~134.0 | Aromatic (para-carbon) |

| ~129.5 | Aromatic (meta-carbons) |

| ~128.0 | Aromatic (ortho-carbons) |

| ~58.0 | -SO₂-CH₂- |

| ~40.0 | -CH₂-Cl |

Note: The precise chemical shifts can vary slightly depending on the solvent and the concentration.[3]

Expertise & Experience in Interpretation:

-

Aromatic Carbons: The four distinct signals in the aromatic region confirm the presence of a monosubstituted benzene ring. The ipso-carbon (attached to the sulfonyl group) is typically the most deshielded among the aromatic carbons. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the sulfonyl group.

-

Aliphatic Carbons: The two aliphatic carbons give rise to two distinct signals. The carbon atom directly attached to the electron-withdrawing sulfonyl group (-SO₂-CH₂-) is deshielded and appears at a lower field (~58.0 ppm). The carbon atom bonded to the chlorine atom (-CH₂-Cl) is also deshielded, but to a lesser extent, and resonates at a higher field (~40.0 ppm). This is consistent with the relative electronegativities and electron-withdrawing capabilities of the sulfonyl group and the chlorine atom.[4][5]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: ATR-IR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples that requires minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the phenyl, sulfonyl, and chloroalkyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1580, ~1475, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1320-1300 | Strong | Asymmetric SO₂ stretch |

| ~1160-1140 | Strong | Symmetric SO₂ stretch |

| ~750-700 | Strong | C-Cl stretch |

| ~700-650 | Strong | Aromatic C-H out-of-plane bend |

Expertise & Experience in Interpretation:

-

Sulfonyl Group: The most characteristic and intense absorptions in the IR spectrum of a sulfone are the asymmetric and symmetric stretching vibrations of the S=O bonds.[6] For this compound, these are observed as strong bands around 1320-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The presence of these two strong bands is a definitive indicator of the sulfone functional group.

-

Aromatic Ring: The presence of the phenyl group is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C skeletal vibrations in the 1600-1450 cm⁻¹ region.[7] The strong absorption in the 700-650 cm⁻¹ range is indicative of a monosubstituted benzene ring.

-

Chloroalkyl Group: The C-Cl stretching vibration typically appears as a strong band in the fingerprint region, around 750-700 cm⁻¹.[8] The aliphatic C-H stretching vibrations are observed in the 2950-2850 cm⁻¹ region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated at a temperature of 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.

-

Oven Program: A temperature gradient program is used to ensure good separation and peak shape, for example, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Scan Range: A mass range of m/z 40-300 is typically sufficient to observe the molecular ion and key fragment ions.

-

Mass Spectrometric Data

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 204/206 | [M]⁺ (Molecular ion) |

| 141 | [M - SO₂H]⁺ or [C₆H₅SO₂]⁺ |

| 125 | [C₆H₅SO]⁺ |

| 77 | [C₆H₅]⁺ |

| 63/65 | [CH₂CH₂Cl]⁺ |

Expertise & Experience in Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z 204, with a characteristic isotopic peak at m/z 206 ([M+2]⁺) in an approximately 3:1 ratio, which is indicative of the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of aryl alkyl sulfones is often initiated by cleavage of the C-S or S-O bonds.

-

A prominent peak at m/z 141 corresponds to the phenylsulfonyl cation ([C₆H₅SO₂]⁺).

-

Loss of an oxygen atom from the phenylsulfonyl cation can lead to the fragment at m/z 125 ([C₆H₅SO]⁺).

-

Cleavage of the C-S bond can result in the formation of the phenyl cation at m/z 77 ([C₆H₅]⁺).

-

The chloroethyl cation ([CH₂CH₂Cl]⁺) would give rise to peaks at m/z 63 and 65 due to the isotopes of chlorine.

-

Caption: Plausible mass spectral fragmentation pathway of this compound.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into the molecule's fragmentation behavior. This detailed understanding of its spectroscopic properties is essential for ensuring the quality and purity of this important chemical intermediate in research and development settings.

References

- 1. rsc.org [rsc.org]

- 2. 2-CHLOROETHYL BENZOATE(939-55-9) 13C NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Reactivity of 2-Chloroethyl Phenyl Sulfone with Nucleophiles

This guide provides an in-depth exploration of the reactivity of 2-chloroethyl phenyl sulfone, a versatile bifunctional reagent. We will dissect the underlying electronic and steric factors that govern its reactions with a range of nucleophiles, focusing on the critical competition between substitution and elimination pathways. This document is intended for researchers, scientists, and drug development professionals who utilize sulfone chemistry in the design and synthesis of complex molecular architectures.

Introduction: The Synthetic Potential of this compound

This compound, with the chemical formula C₈H₉ClO₂S, is a crystalline solid that serves as a valuable building block in organic synthesis.[1][2][3] Its utility stems from the presence of two key reactive sites: an electrophilic carbon atom bonded to a chlorine leaving group and acidic protons on the carbon adjacent to the potent electron-withdrawing phenylsulfonyl group. This duality in reactivity allows it to act as a precursor to a variety of functionalized sulfones and, most notably, as a stable and reliable source of phenyl vinyl sulfone.[4][5]

The sulfone functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutics, including antibiotics, cancer treatments, and anti-inflammatory agents.[6][7][8] Phenyl vinyl sulfone, the primary product derived from the elimination reaction of this compound, is a particularly important intermediate. Its activated double bond makes it an excellent Michael acceptor, enabling covalent modification of biological targets, a strategy frequently employed in drug design.[9][10] Understanding and controlling the reactivity of this compound is therefore paramount for its effective application in synthetic and medicinal chemistry.

Core Reactivity Principles: A Tale of Two Pathways

The reaction of this compound with a nucleophile (or base) is governed by a classic mechanistic crossroads: bimolecular nucleophilic substitution (Sₙ2) versus bimolecular elimination (E2).[11][12] The outcome is dictated by the interplay of the substrate's structure, the nature of the nucleophile/base, the solvent, and the temperature.

The powerful electron-withdrawing nature of the phenylsulfonyl group (−SO₂Ph) is the dominant factor influencing the substrate's reactivity. It exerts a strong negative inductive effect (-I), which polarizes the C-Cl bond, making the α-carbon (C2) highly electrophilic and susceptible to nucleophilic attack. Simultaneously, this effect acidifies the protons on the β-carbon (C1), facilitating their abstraction by a base.

Caption: Key reactive sites in this compound.

This electronic activation sets the stage for the competition between Sₙ2 and E2 pathways.

Caption: Competing Sₙ2 and E2 reaction pathways.

The Elimination (E2) Pathway: Synthesis of Phenyl Vinyl Sulfone

The reaction of this compound with a base is the most common and synthetically valuable transformation, leading to phenyl vinyl sulfone via an E2 mechanism.[13][14] This reaction is highly efficient and is the preferred industrial method for producing this important Michael acceptor.

Mechanism of Elimination

The E2 reaction is a concerted process where the base abstracts a proton from the β-carbon at the same time as the C-C π-bond is formed and the chloride leaving group departs. The strong electron-withdrawing sulfonyl group significantly lowers the pKa of the β-protons, making them readily accessible to even moderately strong bases.

Caption: The concerted E2 mechanism for the formation of phenyl vinyl sulfone.

Reaction Conditions and Base Selection

The choice of base is critical for maximizing the yield of the elimination product while minimizing side reactions.

| Base | Solvent(s) | Temperature (°C) | Key Advantages | Reference |

| Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 22 | Mild conditions, good yield. | [14] |

| Diisopropylamine | THF, Ethyl Acetate | -10 to 25 | Effectively controls polymerization of the product. | [13] |

| Sodium Hydroxide (NaOH) | Water, Biphasic systems | Reflux | Inexpensive, suitable for large-scale synthesis. | [13][14] |

Causality Behind Experimental Choices:

-

Sterically Hindered Bases: Bases like triethylamine and diisopropylamine are sterically bulky.[13] This bulkiness impedes their ability to act as nucleophiles and attack the α-carbon (Sₙ2 pathway), thus favoring their function as a base to abstract the more accessible β-proton (E2 pathway).[15][16]

-

Solvent: Aprotic solvents like THF and ethyl acetate are commonly used.[13] They readily dissolve the organic substrate and base without interfering with the reaction mechanism, as a protic solvent might (e.g., by solvating the base).

-

Temperature: While reactions can proceed at room temperature, lower temperatures (-10 to 25 °C) are often employed to control the exothermicity of the reaction and, crucially, to prevent the polymerization of the highly reactive phenyl vinyl sulfone product.[13]

Experimental Protocol: Synthesis of Phenyl Vinyl Sulfone with Diisopropylamine

This protocol is adapted from a patented, improved process designed to minimize polymer impurities.[13]

Workflow Diagram:

Caption: Experimental workflow for phenyl vinyl sulfone synthesis.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 20.0 g of this compound in 150 mL of tetrahydrofuran (THF).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Base Addition: Slowly add 15.1 mL (1.1 to 1.5 molar equivalents) of diisopropylamine dropwise via a dropping funnel. Maintain the internal reaction temperature below 15 °C during the addition. The addition should take approximately 30 minutes.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0–10 °C for 12 hours to ensure the reaction goes to completion.

-

Filtration: Filter the resulting mixture to remove the diisopropylammonium chloride salt. Wash the filter cake with a small amount of cold THF (e.g., 50 mL) to recover any entrained product.

-

Isolation: Combine the filtrate and the washings. Concentrate the solution under reduced pressure (rotary evaporation) at a temperature not exceeding 40 °C to remove the solvent and any excess amine. The remaining residue is the target product, phenyl vinyl sulfone.

-

Validation: The purity of the product can be assessed by GC, and its identity confirmed by ¹H NMR and IR spectroscopy. The absence of starting material and minimal polymer content validates the success of the protocol.

The Nucleophilic Substitution (Sₙ2) Pathway

While the E2 pathway often dominates, under specific conditions, this compound can undergo nucleophilic substitution.[17] This pathway is favored by strong, non-bulky nucleophiles that are relatively weak bases.[11][18] The reaction proceeds via a classic Sₙ2 mechanism, where the nucleophile attacks the electrophilic α-carbon, displacing the chloride ion in a single, concerted step, resulting in inversion of stereochemistry if the carbon were chiral.

Reaction with Thiolate Nucleophiles

Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles due to the high polarizability of sulfur.[19][20] They are also relatively weak bases compared to their oxygen analogs (alkoxides), which makes them ideal candidates for promoting the Sₙ2 reaction over E2.

General Reaction: Ph-SO₂-CH₂CH₂-Cl + R-S⁻ → Ph-SO₂-CH₂CH₂-S-R + Cl⁻

This reaction is valuable for synthesizing various thioether-containing sulfones, which are scaffolds of interest in medicinal chemistry.

Reaction with Alkoxide Nucleophiles

Alkoxides (R-O⁻) are strong nucleophiles but also strong bases, meaning they can participate in both Sₙ2 and E2 reactions.[21][22] To favor substitution, it is crucial to use a non-bulky alkoxide, such as methoxide or ethoxide, and to maintain a lower reaction temperature. Using a bulky alkoxide like potassium tert-butoxide would strongly favor the E2 pathway.

General Reaction: Ph-SO₂-CH₂CH₂-Cl + R-O⁻ → Ph-SO₂-CH₂CH₂-O-R + Cl⁻

This is an application of the Williamson ether synthesis, providing access to ether-functionalized phenyl sulfones.[21]

Controlling the Sₙ2 vs. E2 Outcome

The following table summarizes the key factors researchers can manipulate to direct the reaction toward the desired substitution or elimination product.[15]

| Factor | Favors Sₙ2 (Substitution) | Favors E2 (Elimination) | Rationale |

| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., I⁻, RS⁻, N₃⁻) | Strong, bulky base (e.g., t-BuO⁻, Et₃N) | Bulky reagents cannot easily access the α-carbon for backside attack, so they preferentially abstract the sterically accessible β-proton. |

| Solvent | Polar aprotic (e.g., DMSO, DMF, Acetone) | Less critical, but E2 is fast in many solvents. | Polar aprotic solvents solvate the cation but not the nucleophile, increasing its "naked" reactivity for Sₙ2 attack. |

| Temperature | Lower temperature | Higher temperature | Elimination reactions have a higher activation energy and are more entropically favored (two molecules form three), so their rate increases more significantly with temperature. |

Applications in Drug Development and Organic Synthesis

The dual reactivity of this compound makes it a strategic starting material.

-

Precursor to Michael Acceptors: As detailed, its primary use is in the synthesis of phenyl vinyl sulfone.[13][14] This α,β-unsaturated sulfone is a key component in many biologically active molecules and drug candidates, where it often acts as a covalent inhibitor by reacting with nucleophilic residues (like cysteine) in target proteins.[9][10]

-

Synthesis of Functionalized Sulfones: The Sₙ2 pathway allows for the introduction of diverse functionalities. For instance, reacting it with the anion of a heterocycle can tether the (phenylsulfonyl)ethyl moiety to a core structure, a common strategy in building drug candidates. The resulting sulfone can act as a key pharmacophore or a versatile synthetic handle for further transformations.[6][23]

Conclusion

This compound is a reagent of significant synthetic value, defined by the competitive interplay between E2 and Sₙ2 reaction pathways. The strongly activating phenylsulfonyl group renders the molecule susceptible to both elimination of HCl to form phenyl vinyl sulfone and nucleophilic substitution at the chloro-bearing carbon. By carefully selecting the reaction partner (a bulky base vs. a non-bulky, potent nucleophile), solvent, and temperature, a synthetic chemist can exert precise control over the reaction outcome. A thorough understanding of these mechanistic principles is essential for leveraging the full potential of this versatile building block in the fields of organic synthesis, materials science, and the development of novel therapeutics.

References

- 1. This compound | 938-09-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent applications of vinyl sulfone motif in drug design and discovery [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Khan Academy [khanacademy.org]

- 13. CN102126995A - Improved preparation process of phenyl vinyl sulfone - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]

- 16. youtube.com [youtube.com]

- 17. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 18. youtube.com [youtube.com]

- 19. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 20. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Sulfone Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Sulfone-Containing Compounds

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a remarkably versatile and stable pharmacophore in drug discovery.[1][2] While structurally simple, this organosulfur moiety imparts a unique combination of physicochemical properties—including high polarity, metabolic stability, and the ability to act as a strong hydrogen-bond acceptor—making it a privileged scaffold in the design of therapeutic agents.[3] Molecules bearing a sulfone unit are found in a wide array of clinically significant drugs used to treat diverse medical conditions, from infectious diseases to cancer and chronic inflammation.[4]

This guide offers a comprehensive technical overview of the multifaceted biological activities of sulfone-containing compounds. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into their core mechanisms of action, the broad spectrum of their therapeutic applications, and the experimental methodologies required to evaluate their efficacy. By synthesizing technical accuracy with field-proven insights, this document aims to illuminate the causality behind experimental choices and provide a robust framework for future research and development in this vital area of medicinal chemistry.

Part 1: Core Mechanisms of Action

The diverse therapeutic effects of sulfone-containing compounds are rooted in several distinct and well-elucidated molecular mechanisms. Understanding these foundational pathways is critical for both rational drug design and the interpretation of biological data.

Antimicrobial Activity: Inhibition of Folate Synthesis

The classic antibacterial and antiprotozoal action of many sulfone drugs, most notably dapsone, is achieved through the targeted disruption of the microbial folic acid synthesis pathway.[5][6] Bacteria and protozoa must synthesize their own dihydrofolic acid, a crucial precursor for nucleic acid synthesis, as they cannot uptake it from their environment.[7]

Sulfones act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) .[8][9] Structurally, they mimic the natural substrate, para-aminobenzoic acid (PABA), and compete for the enzyme's active site.[5][10] This competitive antagonism blocks the synthesis of dihydropteroic acid, thereby halting the entire folate pathway and inhibiting microbial DNA synthesis and replication.[6][9] Because mammalian cells acquire folate from their diet and lack the DHPS enzyme, this mechanism provides selective toxicity against susceptible pathogens.[7]

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by sulfone drugs.

Anti-inflammatory Activity: Myeloperoxidase (MPO) Inhibition

Beyond their antimicrobial effects, many sulfones, particularly dapsone, exhibit potent anti-inflammatory properties.[5][11] This activity is largely attributed to the inhibition of myeloperoxidase (MPO) , an enzyme found in neutrophils that plays a key role in oxidative stress during inflammation.[5][12]

MPO catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into hypochlorous acid (HOCl), a highly potent and cytotoxic oxidant.[12] While HOCl is part of the innate immune response to kill pathogens, its excessive production can cause significant damage to host tissues in chronic inflammatory states.[5] Dapsone reversibly inhibits MPO by arresting the enzyme in an inactive intermediate state.[12] This action prevents the accumulation of HOCl, thereby reducing neutrophil-mediated tissue damage and tempering the inflammatory response.[5][6] This mechanism is central to the use of dapsone in treating inflammatory skin conditions like dermatitis herpetiformis.[12][13]

Caption: Inhibition of the pro-inflammatory enzyme Myeloperoxidase (MPO) by sulfones.

Part 2: A Broad Spectrum of Biological Activities

The core mechanisms of sulfones translate into a wide range of therapeutic applications. The sulfone scaffold has been successfully integrated into molecules demonstrating antibacterial, anti-inflammatory, antitumor, and antiviral activities.

| Class of Sulfone Compound | Biological Activity | Key Mechanism / Finding | References |

| Diaminodiphenyl Sulfone (Dapsone) | Antibacterial (Leprosy), Anti-inflammatory | Inhibition of dihydropteroate synthase (DHPS) and myeloperoxidase (MPO). | [5][9][12] |

| Vinyl Sulfones | Antibacterial (MRSA), Antitumor | Covalent modification of cysteine-containing proteins; microtubule polymerization inhibition. | [14][15] |

| Sulindac Sulfone | Antitumor (Colon Cancer) | Induction of apoptosis, independent of prostaglandin synthesis inhibition. | [16] |

| Diaryl Sulfones | Antimicrobial, Antioxidant, Anti-inflammatory | Diverse mechanisms depending on substitution; often linked to antioxidant properties. | [17] |

| Sulfone-Triazole Derivatives | Anti-inflammatory, Antitumor | Inhibition of NO, TNF-α, and IL-12 production; cytotoxicity against hepatoma cells. | [18] |

| Cyclic Sulfones | Antiviral (HIV, Hepatitis C), Neuroprotective | Serve as rigid scaffolds that enhance binding to enzyme targets like HIV-1 protease. | [19] |

| Sulfone-Oxadiazole Hybrids | Antibacterial (Plant Pathogens) | Inhibition of extracellular polysaccharide production in bacteria like Xanthomonas oryzae. | [20] |

| Benzyl Naphthyl Sulfones | Antitumor (HeLa, MCF-7) | Induction of apoptosis; structure-activity studies show sulfonyl group is essential for high potency. | [21] |

Antitumor and Antineoplastic Activity

A growing body of research has established sulfone derivatives as promising anticancer agents. Their mechanisms are varied and target key hallmarks of cancer:

-

Induction of Apoptosis: Compounds like sulindac sulfone and novel benzyl naphthyl sulfones have been shown to trigger programmed cell death in various cancer cell lines, including colon and breast cancer.[16][21] This effect is often independent of the anti-inflammatory pathways, pointing to a distinct antineoplastic mechanism.[16]

-

Cell Cycle Arrest: Certain sulfone derivatives can halt the proliferation of cancer cells by arresting them at specific checkpoints in the cell cycle, such as the G0/G1 or G2/M phase.[18]

-

Inhibition of Microtubule Polymerization: Vinyl sulfone derivatives have been developed as potent anti-tubulin agents.[15] By binding to the colchicine site on tubulin, they disrupt the formation of the microtubule network, leading to G2/M phase arrest and apoptosis.[15]

Part 3: Structure-Activity Relationship (SAR) and Rational Drug Design

The biological activity of a sulfone-containing compound is not solely determined by the sulfonyl group but by the entire molecular architecture. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and minimizing side effects.[22]

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties or molecular descriptors with biological activity.[23] For sulfone drugs, QSAR has been instrumental in developing pharmacophore models. For instance, 3D-QSAR studies on sulfone inhibitors of DHPS have provided detailed models of the steric and electrostatic features required for potent binding, guiding the synthesis of more effective antibiotics.[8]

SAR studies on antitumor sulfones have revealed that the sulfonyl group is often essential for potent activity when compared to corresponding sulfide or sulfoxide analogs.[21] This highlights the importance of the oxidation state of the sulfur atom for achieving the desired biological effect.

Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Part 4: Experimental Evaluation of Biological Activity

Rigorous and reproducible experimental protocols are the bedrock of drug discovery. This section provides validated, step-by-step methodologies for assessing the core biological activities of novel sulfone compounds.

Overall Screening Workflow

The evaluation of a new compound follows a hierarchical process, moving from broad, high-throughput screens to more specific, mechanism-based assays.[24] This "screening cascade" ensures that resources are focused on the most promising candidates.

Caption: A phased approach for screening and optimizing novel bioactive compounds.

Protocol 1: In Vitro Antibacterial Susceptibility (MIC Assay)

Principle: The Broth Microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

-

Preparation: Prepare a stock solution of the test sulfone compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of final concentrations. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Inoculation: Add the standardized bacterial inoculum to each well (except the negative control). The final volume in each well should be uniform (e.g., 100 µL).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Data Analysis: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Seed a 96-well plate with the target cancer cells (e.g., HeLa, MCF-7) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test sulfone compound in culture medium. Replace the old medium in the plate with 100 µL of the medium containing the test compound at various concentrations. Include vehicle control wells (cells + medium with solvent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (50% inhibitory concentration).[24]

Protocol 3: General Enzyme Inhibition Assay (Spectrophotometric)

Principle: The rate of an enzyme-catalyzed reaction that produces a chromogenic product is measured in the presence and absence of an inhibitor. The reduction in the reaction rate indicates inhibition.[24]

Methodology:

-

Reagent Preparation: Prepare an assay buffer at the optimal pH for the target enzyme (e.g., DHPS). Prepare a stock solution of the purified enzyme and the necessary substrates (e.g., PABA and Dihydropteridine Diphosphate for DHPS).

-

Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test sulfone compound. Allow a short pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate(s) to all wells simultaneously.

-

Kinetic Measurement: Immediately place the plate in a temperature-controlled spectrophotometer and measure the increase in absorbance of the product over time at the appropriate wavelength.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.[24]

Conclusion and Future Outlook

Sulfone-containing compounds represent a cornerstone of modern medicinal chemistry, with a rich history and a vibrant future. Their dual antimicrobial and anti-inflammatory mechanisms, coupled with emerging roles in oncology and virology, underscore the remarkable versatility of the sulfone scaffold. The continued exploration of this chemical space, driven by rational design strategies like QSAR and enabled by robust biological evaluation protocols, promises to yield a new generation of therapeutic agents. As our understanding of disease pathology deepens, the "chemical chameleon" nature of the sulfone group will undoubtedly be leveraged to develop novel, highly targeted drugs to address pressing global health challenges.[4][25]

References

- 1. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 7. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dapsone, More than an Effective Neuro and Cytoprotective Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dapsone - Wikipedia [en.wikipedia.org]

- 13. Dapsone and sulfones in dermatology: overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activity evaluation of vinyl sulfones against global predominant methicillin-resistant Staphylococcus aureus USA300 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel vinyl sulfone derivatives as anti-tumor agents with microtubule polymerization inhibitory and vascular disrupting activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antineoplastic drugs sulindac sulfide and sulfone inhibit cell growth by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Biological evaluation of sulfone derivatives as anti-inflammatory and tumor cells growth inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity | MDPI [mdpi.com]

- 20. Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05226H [pubs.rsc.org]

- 22. Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR) [chem.ucla.edu]

- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

The Diverse Mechanisms of Action of Aryl Sulfone Derivatives: A Technical Guide for Researchers

<Technical Guide >

Introduction

Aryl sulfone derivatives represent a versatile class of organic compounds characterized by a sulfonyl functional group attached to two aromatic rings. This core structure serves as a scaffold for a wide array of therapeutic agents with diverse mechanisms of action, spanning antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide provides an in-depth exploration of the molecular pathways and protein interactions modulated by these compounds, offering valuable insights for researchers and drug development professionals.

Part 1: Antimicrobial and Anti-inflammatory Mechanisms

The therapeutic journey of aryl sulfone derivatives began with the discovery of their potent antimicrobial properties. Dapsone, a cornerstone in the treatment of leprosy, exemplifies the classical mechanism of action for this class of drugs.[3][4]

Inhibition of Folate Synthesis

Similar to sulfonamide antibiotics, dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[5][6][7] By competing with the natural substrate, para-aminobenzoic acid (PABA), dapsone effectively halts the production of dihydrofolic acid, a precursor for nucleic acid synthesis, thereby arresting bacterial growth.[4][6] This bacteriostatic effect is particularly potent against Mycobacterium leprae.[5]

Anti-inflammatory Effects

Beyond its antimicrobial activity, dapsone and other aryl sulfone derivatives exhibit significant anti-inflammatory properties.[4] This is primarily attributed to the inhibition of myeloperoxidase (MPO), an enzyme found in neutrophils.[3][7] MPO plays a critical role in the inflammatory response by producing hypochlorous acid (HOCl), a potent oxidizing agent that can cause tissue damage.[3] Dapsone inhibits MPO, reducing the production of HOCl and mitigating inflammation.[4][7] This mechanism is central to its use in treating inflammatory skin conditions like dermatitis herpetiformis.[3][4]

Some sulfone derivatives have also been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12).[8][9] The underlying mechanism involves the reduction of inducible nitric oxide synthase (iNOS) protein expression.[9]

Part 2: Anticancer Mechanisms of Action

More recently, aryl sulfone derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms that target various hallmarks of cancer.

Molecular Glues and Protein Degradation

A fascinating and relatively new mechanism of action for certain aryl sulfonamides is their function as "molecular glues."[10][11] These compounds facilitate the interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.[12]

A prominent example is the interaction of aryl sulfonamides like indisulam with the DDB1-CUL4-associated factor 15 (DCAF15) E3 ubiquitin ligase complex.[13] This interaction induces the recruitment and degradation of the RNA-binding protein RBM39.[11][13] The loss of RBM39 leads to aberrant pre-mRNA splicing, ultimately causing cell cycle arrest and tumor regression.[11] This mechanism has positioned aryl sulfonamides as a novel class of targeted protein degraders with significant therapeutic potential.

Enzyme Inhibition

Aryl sulfone derivatives have been designed to inhibit a variety of enzymes implicated in cancer progression.

-

Protein Tyrosine Phosphatases (PTPs): Aryl vinyl sulfones and sulfonates can act as mechanism-based inhibitors of PTPs.[14][15] These compounds irreversibly modify the active site cysteine of PTPs through a Michael addition reaction, leading to their inactivation.[14][15] Given the role of PTPs in regulating cell signaling pathways, their inhibition represents a valid anticancer strategy.

-

Steroid Sulfatase (STS): Aryl O-sulfamate derivatives are potent irreversible inhibitors of STS, an enzyme involved in the synthesis of estrogens that can fuel the growth of hormone-dependent cancers.[16]

Induction of Apoptosis and Cell Cycle Arrest

Many aryl sulfone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

-

Some heteroaryl styryl sulfone derivatives have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis by targeting proteins like CDC25C and Mcl-1.[17]

-

Other derivatives, such as those with a hydrazone linkage, induce apoptosis through the intrinsic pathway, involving changes in mitochondrial membrane potential and activation of caspases-9 and -3.[18]

-

Benzyl naphthyl sulfone derivatives have been found to trigger apoptosis via the p53-Bcl-2-Bax signaling pathway.[19]

Inhibition of Other Key Cellular Processes

The anticancer activity of aryl sulfones also extends to the inhibition of other critical cellular functions:

-

Microtubule Disruption: Certain steroidal and non-steroidal aryl sulfamates have been developed as microtubule-disrupting agents, interfering with cell division.[16]

-

Protein-Protein Interaction (PPI) Inhibition: Sulfono-γ-AApeptides, which contain a sulfone moiety, have been designed to mimic α-helices and disrupt PPIs, such as the p53-MDM2 interaction, which is a key target in cancer therapy.[20][21]

Part 3: Experimental Protocols for Mechanistic Studies

Elucidating the precise mechanism of action of a novel aryl sulfone derivative requires a combination of biochemical and cell-based assays.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of an aryl sulfone derivative against a purified enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme